3-Oxo-3H-pyrrolizine-2-carbonyl chloride
Overview
Description
3-Oxo-3H-pyrrolizine-2-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrrolizine ring system with a carbonyl chloride group at the 2-position and a keto group at the 3-position. This compound is of interest in various scientific and industrial applications due to its reactivity and potential utility in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3H-pyrrolizine-2-carbonyl chloride typically involves the cyclization of appropriate precursors, such as pyrrolidine derivatives, under controlled conditions. The reaction may require the use of strong acids or bases, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3H-pyrrolizine-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The carbonyl chloride group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions tailored to the specific reagent used.
Major Products Formed:
Scientific Research Applications
3-Oxo-3H-pyrrolizine-2-carbonyl chloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.
Industry: Utilized in the production of specialty chemicals and materials, leveraging its reactivity and versatility.
Mechanism of Action
The mechanism by which 3-Oxo-3H-pyrrolizine-2-carbonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Oxo-3H-pyrrolizine-2-carbonyl chloride can be compared to other similar compounds, such as:
Pyrrolizidine Alkaloids: These compounds also contain a pyrrolizine ring but differ in their functional groups and biological activities.
Pyrrolidine Derivatives: Similar in structure but lacking the carbonyl chloride group, these compounds have different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of biological processes
Properties
IUPAC Name |
3-oxopyrrolizine-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7(11)6-4-5-2-1-3-10(5)8(6)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBJKYDCCJTCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=C(C2=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505234 | |
Record name | 3-Oxo-3H-pyrrolizine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75413-08-0 | |
Record name | 3-Oxo-3H-pyrrolizine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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